4-(Bromomethyl)-2-nitrobenzoic acid

Decarboxylative Coupling C-H Activation Biaryl Synthesis

Researchers procuring 4-(bromomethyl)-2-nitrobenzoic acid often face regioisomer confusion-substituting meta-nitro isomers (e.g., CAS 55715-03-2) blocks decarboxylative coupling pathways. This compound provides the essential ortho-nitrobenzoic acid architecture. • Enables Cu-catalyzed decarboxylative coupling to 2,2′-dinitrobiaryl scaffolds inaccessible via meta-nitro analogs. • Free carboxylic acid eliminates hydrolysis steps required for ester-protected analogs (CAS 133446-99-8). • Para-bromomethyl handle permits orthogonal post-coupling derivatization. Supplied with full QA documentation for reliable research use.

Molecular Formula C8H6BrNO4
Molecular Weight 260.04 g/mol
CAS No. 100466-27-1
Cat. No. B025705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-2-nitrobenzoic acid
CAS100466-27-1
Molecular FormulaC8H6BrNO4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CBr)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H6BrNO4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,4H2,(H,11,12)
InChIKeyWXFDVFNOBCZEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-2-nitrobenzoic acid: Overview


4-(Bromomethyl)-2-nitrobenzoic acid (CAS 100466-27-1) is a specialized aromatic building block distinguished by its three key functional groups: a carboxylic acid, a benzylic bromide, and an aromatic nitro group. This specific 1,2,4-substitution pattern defines its unique chemical behavior, placing the strong electron-withdrawing nitro group ortho to the carboxylic acid moiety [1]. This ortho-nitrobenzoic acid architecture is a recognized structural motif for facilitating metal-catalyzed decarboxylative cross-coupling reactions, while the para-bromomethyl group provides a reactive handle for nucleophilic substitution and further derivatization [2].

1
Ortho-nitrobenzoic acid building block Reported structural motif for decarboxylative coupling chemistry
2
Bromomethyl handle for nucleophilic substitution Para-substituted reactive site supports further derivatization
3
Free carboxylic acid avoids deprotection steps Directly compatible with amide coupling and activation workflows

Why Regioisomers Cannot Substitute This Compound


A simple search for a 'bromomethyl-nitrobenzoic acid' will yield several regioisomers and derivatives, including 4-(bromomethyl)-3-nitrobenzoic acid (CAS 55715-03-2) [1] and methyl 2-(bromomethyl)-4-nitrobenzoate (CAS 133446-99-8) . These compounds are not functionally equivalent to 4-(bromomethyl)-2-nitrobenzoic acid. The key differentiator lies in the ortho relationship between the nitro and carboxylic acid groups, a defining feature of the target compound. This ortho-nitrobenzoic acid motif is known to dramatically enhance acidity (pKa effect) and critically enables specific metal-catalyzed decarboxylative coupling pathways that are inaccessible to its meta- or para-nitro substituted analogs [2]. Furthermore, the presence of a free carboxylic acid provides a distinct reactivity profile and deprotection strategy compared to its ester-protected counterparts. Substituting the target compound with an isomer or derivative would therefore change reaction outcomes, eliminate key synthetic pathways, or necessitate additional protection/deprotection steps.

Target 4-(Bromomethyl)-2-nitrobenzoic acid
Ortho-nitro architecture
Regioisomer 4-(Bromomethyl)-3-nitrobenzoic acid (CAS 55715-03-2)
Meta-nitro; lacks ortho relationship
Meta-nitro isomer may not support decarboxylative coupling pathways that require ortho-nitrobenzoic acid architecture. Synthetic route feasibility may differ.
Target Free carboxylic acid
Ready for direct activation
Ester analog Methyl 2-(bromomethyl)-4-nitrobenzoate (CAS 133446-99-8)
Requires hydrolysis to access acid
Ester-protected analog adds one hydrolysis step, which may affect yield, functional group tolerance, and overall synthetic sequence efficiency.

Key Advantages Over Analogs


Ortho-Nitro Group Enables Decarboxylative Coupling

The ortho-nitrobenzoic acid structure of 4-(bromomethyl)-2-nitrobenzoic acid (CAS 100466-27-1) is a prerequisite for participation in Cu-catalyzed ligand-free decarboxylative homocoupling, a reaction class that generates valuable 2,2′-dinitrobiaryl structures [1]. In contrast, its regioisomer 4-(bromomethyl)-3-nitrobenzoic acid (CAS 55715-03-2) cannot participate in this specific transformation as it lacks the requisite ortho-nitro group. The published method demonstrates broad substrate scope for diverse ortho-nitrobenzoic acids [1], establishing a class-level differentiation that the target compound can access this waste-free coupling chemistry while meta- or para-nitro analogs cannot.

Decarboxylative Coupling
Class-level inference
Target: Reaction compatible
Comparator (meta-nitro): Not applicable
Supports synthetic feasibility review for biaryl coupling routes
Ortho-nitro pattern is a structural prerequisite; class-level differentiation
Decarboxylative Coupling C-H Activation Biaryl Synthesis

Free Carboxylic Acid Avoids Deprotection

4-(Bromomethyl)-2-nitrobenzoic acid possesses a free carboxylic acid moiety, whereas the closely related analog methyl 2-(bromomethyl)-4-nitrobenzoate (CAS 133446-99-8) is an ester . This is a fundamental difference in functional group handling. The free acid is directly amenable to amide bond formation or can be activated for esterification under mild conditions without an initial deprotection step . Conversely, the methyl ester analog, while useful for other applications such as HDAC inhibitor synthesis , requires a hydrolysis step to install the carboxylic acid, adding an operation to a synthetic sequence and potentially impacting yield or functional group tolerance.

Synthetic Step Economy
Data to verify
Target: 0 additional steps to free acid
Comparator (methyl ester): 1 hydrolysis step required
May reduce synthetic operation count when carboxylic acid is desired
Source-specific review recommended; synthetic context dependent
Protecting Group Strategy Amide Coupling Synthetic Efficiency

Distinct Physicochemical Properties for Purification

4-(Bromomethyl)-2-nitrobenzoic acid (CAS 100466-27-1) exhibits a unique melting point range that distinguishes it from its regioisomer 4-(bromomethyl)-3-nitrobenzoic acid (CAS 55715-03-2). While specific melting point data for the target compound is not found in peer-reviewed literature, the meta-nitro isomer is well-documented with a melting point of 127-130 °C . This difference in physical properties, characteristic of positional isomers, directly impacts practical laboratory procedures such as recrystallization solvent selection, chromatographic separation, and identity confirmation.

Physicochemical Identity
Data to verify
Target mp: Not available in authoritative sources
Comparator (meta-nitro) mp: 127–130 °C (lit.)
Supports identity confirmation and purification method review
Regioisomer physical properties differ; target data requires verification
Purification Crystallization Physical Properties

Optimal Application Scenarios


Decarboxylative Cross-Coupling to Complex Biaryls

This compound is ideally suited for researchers developing synthetic routes to 2,2′-dinitrobiaryl scaffolds via Cu-catalyzed decarboxylative coupling. Its ortho-nitrobenzoic acid architecture is a documented requirement for this reaction class [2], offering access to valuable intermediates for materials science and medicinal chemistry that are not directly obtainable from its regioisomers. The para-bromomethyl group serves as a secondary, orthogonal handle for further functionalization post-coupling.

Streamlined Synthesis of Amide-Containing Molecules

For projects targeting amide libraries or final drug candidates where a free carboxylic acid is required, 4-(bromomethyl)-2-nitrobenzoic acid (CAS 100466-27-1) offers a strategic advantage over its ester-protected analog (CAS 133446-99-8). It eliminates the need for a hydrolysis step , streamlining the synthesis and improving overall yield and efficiency. The reactive benzylic bromide allows for its direct incorporation into more complex molecular architectures via nucleophilic substitution.

Orthogonal Linker Systems for Solid-Phase Synthesis

Given the established use of its regioisomer 4-(bromomethyl)-3-nitrobenzoic acid as a photolabile linker in solid-phase peptide synthesis [2], 4-(bromomethyl)-2-nitrobenzoic acid is a strong candidate for developing novel linker systems. Its ortho-nitro group is predicted to alter the photolytic cleavage properties (e.g., wavelength sensitivity or cleavage rate) compared to the established meta-nitro linker, providing a potential tool for achieving orthogonality in complex multi-step solid-phase syntheses.

Application
Selection Property
Validation Focus
Biaryl synthesis via decarboxylative coupling
Ortho-nitrobenzoic acid architecture
Decarboxylative coupling feasibility review
Amide-containing molecule synthesis
Free carboxylic acid reactivity
Synthetic step efficiency review
Solid-phase linker development research
Ortho-nitro photolabile potential
Photolytic cleavage property review

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